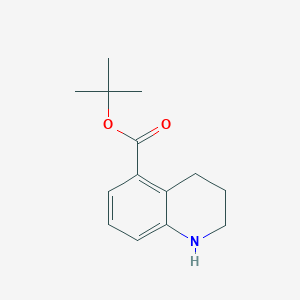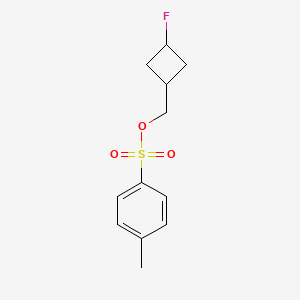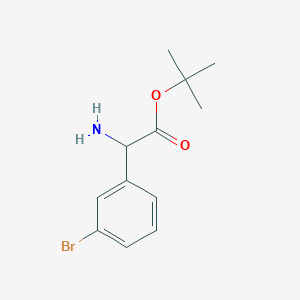![molecular formula C8H18Cl2N2OS B15317194 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Imino-8lambda6-thia-1-azaspiro[45]decan-8-onedihydrochloride is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C8H18Cl2N2OS, and it has a molecular weight of 261.2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a thia-azaspiro compound with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Aplicaciones Científicas De Investigación
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one: Another related compound with similar core structure but different substituents.
Uniqueness
8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H18Cl2N2OS |
|---|---|
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
8-imino-8λ6-thia-1-azaspiro[4.5]decane 8-oxide;dihydrochloride |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(4-7-12)2-1-5-10-8;;/h9-10H,1-7H2;2*1H |
Clave InChI |
KSIJBZUIXVMWEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCS(=N)(=O)CC2)NC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
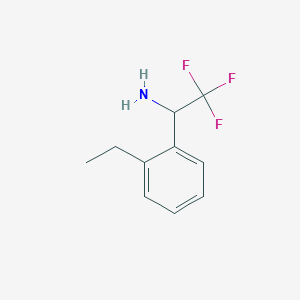
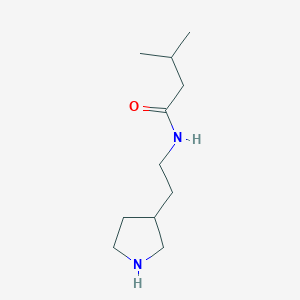
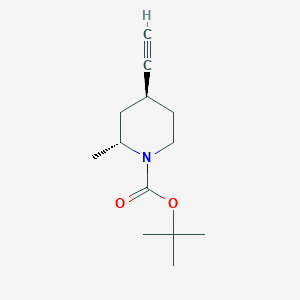
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
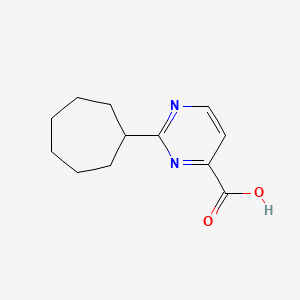
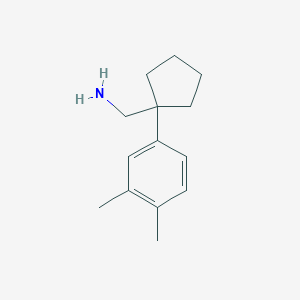
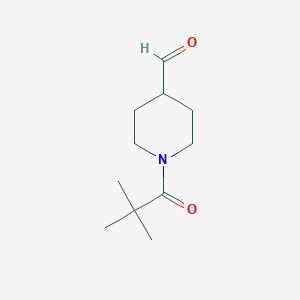
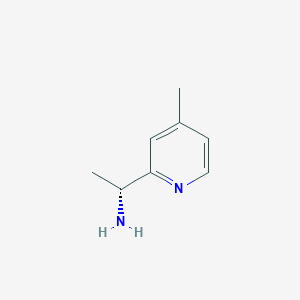
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
